tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl ester, a bromine atom, and an isoindoline-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the condensation reaction of an aromatic primary amine with a maleic anhydride derivative.
Esterification: The final step involves the esterification of the intermediate compound with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents and conditions used.
Oxidation Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiocyanato, or other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceutical agents. Its isoindoline-1,3-dione moiety is of particular interest due to its presence in various bioactive compounds .
Industry: The compound’s reactivity and functional groups make it useful in the production of polymers, dyes, and other industrial materials .
Wirkmechanismus
The mechanism by which tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The bromine atom and the isoindoline-1,3-dione moiety play crucial roles in its chemical behavior, allowing it to participate in a wide range of reactions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate: This compound shares the isoindoline-1,3-dione moiety but differs in the ester and bromine substitution.
tert-Butyl (1,3-dioxoisoindolin-2-yl) carbonate: Another similar compound with a different ester group.
Uniqueness: tert-Butyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions .
Eigenschaften
Molekularformel |
C16H18BrNO4 |
---|---|
Molekulargewicht |
368.22 g/mol |
IUPAC-Name |
tert-butyl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C16H18BrNO4/c1-16(2,3)22-15(21)12(17)8-9-18-13(19)10-6-4-5-7-11(10)14(18)20/h4-7,12H,8-9H2,1-3H3 |
InChI-Schlüssel |
YPISZAVFBZTWFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.